molecular formula C13H9FN4OS B13750551 3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13750551
M. Wt: 288.30 g/mol
InChI Key: MQSLEAUCSBZABD-UHFFFAOYSA-N
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Description

3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, a pyridine ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and fluorophenoxy groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of reagents such as thionyl chloride, hydrazine, and various solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and potential for membrane permeability, while the thiadiazole ring contributes to its stability and reactivity .

Properties

Molecular Formula

C13H9FN4OS

Molecular Weight

288.30 g/mol

IUPAC Name

3-[4-(3-fluorophenoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H9FN4OS/c14-8-2-1-3-9(6-8)19-10-4-5-16-11(7-10)12-17-13(15)20-18-12/h1-7H,(H2,15,17,18)

InChI Key

MQSLEAUCSBZABD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)C3=NSC(=N3)N

Origin of Product

United States

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